

Quantitative Cytotoxicity and Antiviral Activity of Amuvatinib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Amuvatinib

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The table below summarizes key quantitative data from various in vitro studies on **amuvatinib**.

Cell Line / System	Assay Type	Exposure Time	Key Metric & Value	Context / Effect	Citation
Caco-2 (Human colorectal adenocarcinoma)	SARS-CoV-2 Cytotoxicity Inhibition	48 hours	IC ₅₀ = 0.02 μ M	Inhibition of virus-induced cell death	[1]
Caco-2 (Human colorectal adenocarcinoma)	Cell Viability (Cytotoxicity)	48 hours	CC ₅₀ = 0.06 μ M	Compound toxicity (ATP measurement)	[1]
Vero E6 (African green monkey kidney)	Anti-SARS-CoV-2 Activity (qRT-PCR)	48 hours	EC ₅₀ = 0.36 μ M	Inhibition of viral infection	[2]
Vero E6 (African green monkey kidney)	Anti-SARS-CoV-2 Activity (TCID ₅₀)	48 hours	EC ₅₀ = 0.45 μ M	Inhibition of viral propagation	[2]
U266 (Multiple Myeloma)	Cell Viability/Growth Inhibition	48 hours	~40% Cell Death at 25 μ M	Anticancer activity	[3] [4]

Cell Line / System	Assay Type	Exposure Time	Key Metric & Value	Context / Effect	Citation
Primary Myeloma (CD138+)	Apoptosis (Annexin V/PI)	24 hours	20-67% Increase in cell death at 25 μ M	Anticancer activity in patient cells	[3] [4]
DLD1 (Colon Cancer)	Selective Toxicity (Crystal Violet)	48 hours	Enhanced toxicity	Under glucose starvation	[5]
LNCaP (Prostate Cancer)	Cell Viability	4 days	IC ₅₀ \approx 4 μ M	Anticancer activity	[1]

Detailed Experimental Protocols

Here are step-by-step methodologies for key assays used in **amuvatinib** studies.

Protocol 1: SARS-CoV-2 Cytopathicity Inhibition Assay (High-Content Imaging)

This protocol is adapted from a large-scale drug repurposing screen [6] and data on **amuvatinib**'s activity [1].

- 1. Cell Seeding and Culture:** Seed Caco-2 cells in 96-well microtiter plates and grow them to a confluent monolayer using MEM supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO₂ atmosphere.
- 2. Compound Preparation and Treatment:** Prepare **amuvatinib** in DMSO and add it to the cell culture medium to the desired final concentration (e.g., 0.02-20 μ M). The final DMSO concentration should be normalized across all wells (typically 0.1%).
- 3. Viral Infection:** Immediately after compound addition, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI = 0.01). Include control wells: **virus-free negative control** (100% viability) and **virus-infected positive control** (0% inhibition).
- 4. Incubation and Fixation:** Incubate the plates for 48 hours. After incubation, remove the medium and carefully fix the cells with 3% paraformaldehyde in PBS. **Note:** All procedures with live virus must

follow biosafety level 3 (BSL-3) protocols, and plates must be disinfected before removal from containment [6].

- **5. Image Acquisition and Analysis:** Acquire images using a high-content imaging system (e.g., PerkinElmer Operetta) with a 10x objective in digital phase contrast (DPC) mode, capturing multiple fields per well. Use image analysis software (e.g., PerkinElmer Columbus) to perform:
 - **Cell Detection:** Identify individual cells based on size and contrast.
 - **Confluence Calculation:** Calculate the percentage of cell confluence in each well.
- **6. Data Normalization and Analysis:** Normalize the data using the controls [6]:
 - % Inhibition of Cytotoxicity = $[(\text{Test_well} - \text{Positive_control}) / (\text{Negative_control} - \text{Positive_control})] * 100$
 - Fit concentration-response data using a four-parameter logistic model to determine IC₅₀ values.

Protocol 2: Cell Viability and Cytotoxicity Assessment (ATP Quantification)

This method is used to determine general cell viability and compound cytotoxicity, distinct from virus-specific effects [6] [1].

- **1. Cell Plating:** Harvest and seed target cells (e.g., Caco-2, U266, LNCaP) in white-walled, clear-bottom 384-well plates at a density optimized for logarithmic growth (e.g., 2,000 cells/well in 20 µL medium). Incubate for 20 hours to allow cell attachment.
- **2. Compound Treatment:** Add **amuvatinib** in a dose-response series using a liquid handler. Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
- **3. ATP Detection:** Equilibrate plates to room temperature for 10 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of the culture medium in each well. Shake the plates to induce cell lysis, and then incubate in the dark for 10 minutes to stabilize the luminescent signal.
- **4. Signal Measurement and Analysis:** Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
 - Calculate % Cell Viability = $(\text{Luminescence_of_treated_well} / \text{Average_Luminescence_of_untreated_control_wells}) * 100$.
 - The CC₅₀ (cytotoxic concentration 50%) is the concentration that reduces cell viability to 50%.

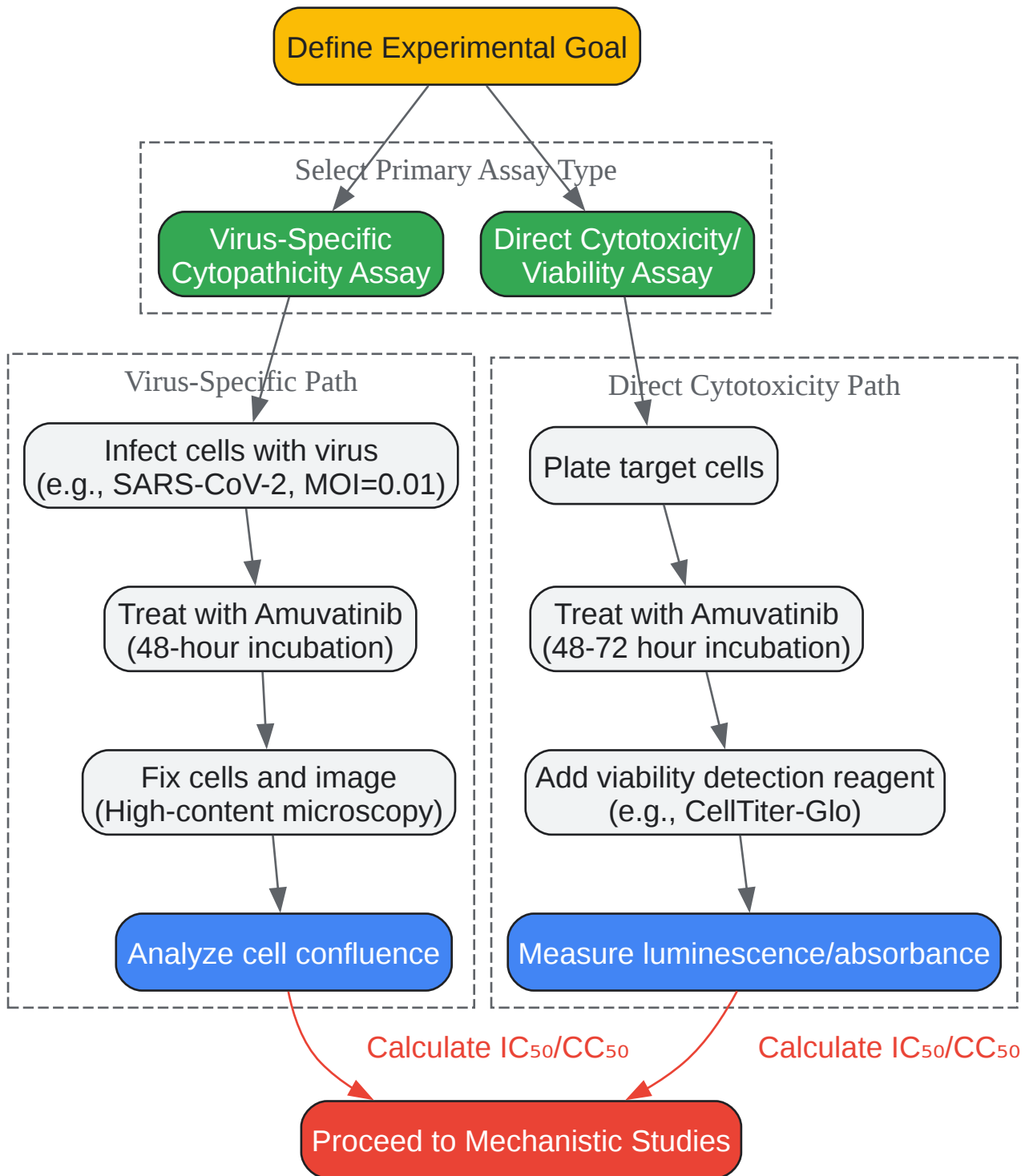
Protocol 3: Assessment of Apoptosis by Flow Cytometry

This protocol is used to measure **amuvatinib**-induced programmed cell death, particularly in cancer cell studies [3] [4].

- **1. Cell Treatment:** Treat cells (e.g., primary myeloma CD138+ cells or established cell lines) with **amuvatinib** (e.g., 25 μ M) or vehicle control (DMSO) for 16-24 hours.
- **2. Cell Harvesting:** Collect both adherent and floating cells. Wash the cells once with cold PBS.
- **3. Staining:** Resuspend the cell pellet in a binding buffer containing **Annexin V-FITC** and **Propidium Iodide (PI)**. Incubate for 15 minutes in the dark at room temperature.
- **4. Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer within 1 hour. The populations are distinguished as follows:
 - **Viable cells:** Annexin V-negative, PI-negative.
 - **Early apoptotic cells:** Annexin V-positive, PI-negative.
 - **Late apoptotic/necrotic cells:** Annexin V-positive, PI-positive.
- **5. Data Quantification:** The total percentage of cell death is calculated as the sum of early and late apoptotic cells from the treated sample, minus the baseline apoptosis in the untreated control.

Experimental Workflow for Cytotoxicity Screening

The diagram below illustrates the key decision points in designing an in vitro cytotoxicity assay for **amuvatinib**.



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Key Mechanisms of Action in Cytotoxicity

Amuvatinib's cytotoxicity stems from its multi-targeted nature, which is relevant in both cancer and antiviral contexts:

- **Receptor Tyrosine Kinase (RTK) Inhibition:** **Amuvatinib** is a potent multi-targeted inhibitor of c-Kit, PDGFR α , Flt3, and c-Met [7] [1]. In multiple myeloma, inhibition of c-Met and its downstream signaling pathways (AKT and ERK) leads to growth inhibition and cell death [3] [4].
- **DNA Repair Disruption (RAD51 Inhibition):** The compound suppresses the DNA repair protein Rad51, inhibiting Homologous Recombination (HR) repair. This mechanism sensitizes tumor cells to DNA-damaging agents like radiation and chemotherapy, and can induce cytotoxicity as a single agent by disrupting DNA damage repair [8] [1].
- **Antiviral Action via ACE2 Cleavage Inhibition:** Against SARS-CoV-2, **amuvatinib** does not directly target the virus but acts on a host protein. It blocks viral entry at the binding-attachment step by inhibiting the cleavage of the ACE2 receptor, which reduces the availability of soluble ACE2 (sACE2) needed for infection [2].
- **Metabolic Targeting:** Under conditions of glucose starvation, which mimics the microenvironment of solid tumors, **amuvatinib** and its derivatives exhibit enhanced toxicity. This is associated with a reduction in mitochondrial membrane potential and inhibition of the mTOR signaling pathway, disrupting the metabolic adaptations of cancer cells [5].

Critical Considerations for Experimental Design

- **Cell Line and Context Selection:** The potency of **amuvatinib** varies significantly depending on the cell line and biological context. For instance, it is more toxic to prostate cancer LNCaP cells (IC₅₀ ~4 μ M) than to DU-145 cells [1]. Always choose a relevant model for your research question.
- **Solvent and Concentration:** **Amuvatinib** is typically dissolved in DMSO. Final DMSO concentrations in assays should be kept low (e.g., 0.1%) to avoid solvent toxicity. Given its high potency in some assays (sub-micromolar IC₅₀), prepare fresh, accurate stock solutions and perform careful serial dilutions.
- **Cytotoxicity vs. Antiviral Activity:** Distinguish between general cytotoxicity (CC₅₀) and specific antiviral activity (IC₅₀/EC₅₀). A good antiviral candidate has a high **Selectivity Index (SI = CC₅₀ / EC₅₀)**. The data for **amuvatinib** in Caco-2 cells shows a relatively low SI, which is a critical point for interpretation [1].
- **Assay Duration:** The exposure time can influence the outcome. Short-term treatments (24h) may be sufficient to induce apoptosis in sensitive cancer cells, while longer incubations (48-72h) are standard for viability and antiviral assays [3] [6].

I hope these detailed application notes and protocols assist in your research. Should you require further clarification on any specific method, please feel free to ask.

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